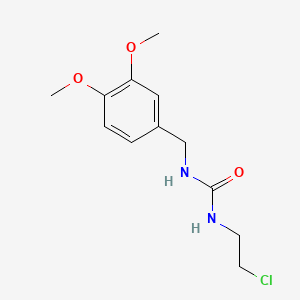

Urea, 1-(2-chloroethyl)-3-veratryl-

Description

Urea, 1-(2-chloroethyl)-3-veratryl- is a nitrosourea derivative characterized by a 2-chloroethyl group on the first nitrogen and a veratryl (3,4-dimethoxybenzyl) substituent on the third nitrogen. Nitrosoureas are a class of alkylating agents with antitumor properties, historically used in chemotherapy. Their mechanism involves two primary activities:

- Alkylation: Formation of DNA interstrand cross-links, leading to cytotoxic effects.

- Carbamoylation: Inactivation of DNA repair enzymes via covalent modification of protein amino groups.

The veratryl group, being bulky and lipophilic, is hypothesized to enhance blood-brain barrier penetration, similar to the cyclohexyl group in CCNU . However, its aromaticity and methoxy substituents may alter chemical stability and metabolite profiles compared to aliphatic analogs.

Properties

CAS No. |

100248-86-0 |

|---|---|

Molecular Formula |

C12H17ClN2O3 |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |

InChI |

InChI=1S/C12H17ClN2O3/c1-17-10-4-3-9(7-11(10)18-2)8-15-12(16)14-6-5-13/h3-4,7H,5-6,8H2,1-2H3,(H2,14,15,16) |

InChI Key |

FPSMXWTXEIFDCI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC |

Other CAS No. |

100248-86-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and toxicological profiles of nitrosoureas are highly dependent on their substituents. Below is a comparative analysis based on the provided evidence:

Table 1: Key Properties of Selected Nitrosoureas

Critical Analysis of Substituent Effects

Alkylating Activity: BCNU, with dual 2-chloroethyl groups, exhibits the highest alkylating activity due to rapid decomposition into reactive intermediates (e.g., 2-chloroethyl isocyanate) that cross-link DNA . Bulky substituents (e.g., cyclohexyl, norbornyl) reduce alkylating activity by sterically hindering decomposition .

Carbamoylating Activity :

- High carbamoylating activity correlates with increased toxicity and lower therapeutic indices. BCNU’s strong carbamoylation inhibits DNA repair proteins, enhancing cytotoxicity but limiting safety .

- CCNU’s cyclohexyl group reduces carbamoylation, improving its therapeutic window .

Solubility and Distribution: Lipophilic substituents (e.g., cyclohexyl) enhance octanol/water solubility, facilitating blood-brain barrier penetration. CCNU achieves 3-fold higher cerebrospinal fluid concentrations than plasma . Hydrophilic groups (e.g., hydroxyethyl) reduce solubility and limit tissue distribution .

Toxicity and DNA Interactions: Compounds with high alkylating activity (e.g., BCNU) induce DNA cross-links, critical for antitumor efficacy. In contrast, hydroxylated analogs predominantly cause strand breaks, increasing mutagenicity without therapeutic benefit . Toxicity (LD₅₀) varies significantly; norbornyl derivatives are more toxic than cyclododecyl analogs .

Table 2: Biotransformation and Excretion Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.